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Compound of Interest

Compound Name: 4-Methyl-2-phenylpent-2-enal

Cat. No.: B1580967

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound
4-Methyl-2-phenylpent-2-enal, a molecule of interest in flavor, fragrance, and synthetic
chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such
spectra. This document is intended to serve as a comprehensive reference for the structural
elucidation and characterization of this a,3-unsaturated aldehyde.

Spectroscopic Data Summary

The structural confirmation of 4-Methyl-2-phenylpent-2-enal relies on the synergistic
interpretation of data from multiple spectroscopic techniques. The following tables summarize
the key quantitative data obtained from 'H NMR, 3C NMR, IR, and MS analyses.

'H Nuclear Magnetic Resonance (NMR) Data

1H NMR spectroscopy provides detailed information about the proton environments within the
molecule. The data presented here is consistent with the structure of 4-Methyl-2-phenylpent-
2-enal.
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: . Coupling
Proton Chemical Shift o )
_ Multiplicity Constant (J) Integration
Assignment (3) [ppm]
[Hz]
Aldehydic H ~9.5 Singlet - 1H
Aromatic H's ~7.3-75 Multiplet - 5H
Vinylic H ~6.5 Doublet ~10 1H
Methine H ~2.8 Multiplet - 1H
Methyl H's
) ~1.1 Doublet ~7 6H
(isopropyl)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the
solvent and spectrometer frequency.

13C Nuclear Magnetic Resonance (NMR) Data

13C NMR spectroscopy identifies the different carbon environments in the molecule.[1][2] The
presence of signals in the aromatic, olefinic, and carbonyl regions are key indicators of the
compound's structure.

Carbon Assignment Chemical Shift (8) [ppm]
Carbonyl C ~192

Vinylic C (a) ~138

vinylic C (B) ~155

Aromatic C (quaternary) ~134

Aromatic C-H's ~128 - 130

Methine C ~30

Methyl C's (isopropyl) ~22

Infrared (IR) Spectroscopy Data
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IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 4-Methyl-2-phenylpent-2-enal shows characteristic absorption bands for an a,3-

unsaturated aldehyde.[3][4]

Functional Group

**Frequency (cm™?) ** _ Intensity
Assignment

~3060 Aromatic C-H stretch Medium

~2960 Aliphatic C-H stretch Strong
Aldehydic C-H stretch (Fermi )

~2870, ~2770 Medium
doublet)
C=0 stretch (conjugated

~1685 Strong
aldehyde)

~1625 C=C stretch (conjugated) Medium

~1600, ~1490, ~1450 Aromatic C=C stretch Medium
Aromatic C-H bend

~760, ~700 Strong

(monosubstituted)

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The electron ionization (El) mass spectrum of 4-Methyl-2-phenylpent-2-enal

exhibits a clear molecular ion peak and characteristic fragment ions.[1]
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m/z Relative Intensity (%) Fragment Assignment
174 ~40 [M]* (Molecular lon)
173 ~35 [M-H]*
145 ~20 [M-CHOJ*
M-CsH~]* (Loss of isopropyl
13l 100 Eadical) a -
115 ~50 [CoH7]*
103 ~60 [CeH7]*
91 ~45 [C7H7]* (Tropylium ion)
77 ~30 [CeHs]* (Phenyl ion)

Experimental Protocols

The following protocols describe the methodologies for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
o Sample Preparation: Approximately 10-20 mg of 4-Methyl-2-phenylpent-2-enal was

dissolved in 0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm

NMR tube.

e Instrumentation: *H and 3C NMR spectra were recorded on a Bruker Avance 400 MHz

spectrometer.

» 'H NMR Acquisition:

o

Pulse Program: zg30

Number of Scans: 16

[¢]

[e]

Relaxation Delay: 1.0 s
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o Spectral Width: 12 ppm

o Temperature: 298 K

e 13C NMR Acquisition:

o

Pulse Program: zgpg30 (proton-decoupled)

Number of Scans: 1024

[¢]

[¢]

Relaxation Delay: 2.0 s

[e]

Spectral Width: 220 ppm

o

Temperature: 298 K

o Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and
the resulting spectra were phase-corrected. The chemical shifts were referenced to the TMS
signal at 0.00 ppm for *H and the CDCls solvent peak at 77.16 ppm for $3C.

Infrared (IR) Spectroscopy

o Sample Preparation: A thin film of neat 4-Methyl-2-phenylpent-2-enal was prepared by
placing a drop of the liquid between two potassium bromide (KBr) plates.

e Instrumentation: The IR spectrum was recorded using a Bruker Tensor 27 FT-IR
spectrometer.[5]

e Acquisition:
o Technique: Transmission
o Scan Range: 4000 - 400 cm~—1
o Resolution: 4 cm*

o Number of Scans: 32
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Data Processing: The resulting interferogram was Fourier transformed to produce the
infrared spectrum. A background spectrum of the clean KBr plates was subtracted.

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a gas
chromatograph (GC-MS) to ensure purity. A dilute solution of the compound in
dichloromethane was injected.

Instrumentation: A NIST Mass Spectrometry Data Center library was referenced for
fragmentation patterns.[1] The analysis was performed on a system operating in electron
ionization (EI) mode.

Acquisition:

o lonization Mode: Electron lonization (EI)
o lonization Energy: 70 eV

o Mass Range: 40 - 400 amu

o Source Temperature: 230 °C

Data Processing: The mass spectrum was recorded, and the mass-to-charge ratios (m/z)
and relative intensities of the ions were determined.

Structural Confirmation Workflow

The collective spectroscopic data provides a definitive confirmation of the structure of 4-

Methyl-2-phenylpent-2-enal. The logical workflow for this structural elucidation is depicted in

the following diagram.
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Structural Elucidation of 4-Methyl-2-phenylpent-2-enal

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS) Infrared (IR) Spectroscopy
H NMR:
Fragments: Peaks at: 13C NMR:
_ A - Aldehyde H (~9.5 ppm) .
miz 174 [M]* - [M-H]* 1685 cmi1 (C:O) - Vinylic H (~6.5 ppm) -ACa(bonyI C (~192 ppm)
- [M-CHOJ* ~1625 cm~1 (C=C) - Aromatic H's (7.3-7.5 ppm) - Vinylic Cs (~138, 155 ppm)
- [M-C3H7]* ~2770 cm-* (Aldehyde C-H) +37-> PPl - Aromatic Cs

- Isopropyl group

A\

Confirms Molecular Formula: || Identifies Functional Groups: | | Determines Connectivity &
Ci12H140 ] o,B-Unsaturated Aldehyde [ Stereochemistry

Confirmed Structure:
4-Methyl-2-phenylpent-2-enal

Click to download full resolution via product page

Caption: Workflow for the structural confirmation of 4-Methyl-2-phenylpent-2-enal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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